4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde
Overview
Description
4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde is an organic compound with the molecular formula C15H11F3O2. It is characterized by the presence of a trifluoromethyl group attached to a benzyl ether, which is further connected to a benzaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde typically involves the reaction of 3-(trifluoromethyl)benzyl alcohol with 4-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid.
Reduction: 4-{[3-(Trifluoromethyl)benzyl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to modulate biological targets.
Industry: It is utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in modulating enzyme functions and receptor interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to alterations in their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
4-(Trifluoromethyl)benzaldehyde: Lacks the benzyl ether linkage present in 4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde.
4-(Trifluoromethyl)benzonitrile: Contains a nitrile group instead of an aldehyde group
Uniqueness
This compound is unique due to the combination of its trifluoromethyl group and benzyl ether linkage, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-3-1-2-12(8-13)10-20-14-6-4-11(9-19)5-7-14/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIMSLVODPOIOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363021 | |
Record name | 4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70627-18-8 | |
Record name | 4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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